2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
Overview
Description
2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a heterocyclic organic compound. It is characterized by the presence of two chlorine atoms and a pyrrolo[2,3-D]pyrimidine core structure. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the final product.
Pharmacokinetics
It’s known that the compound is slightly soluble in water, and soluble in dmso, ethyl acetate, and methanol , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid. It should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid typically involves the reaction of 7H-pyrrolo[2,3-D]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures (around 70°C to 106°C) to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up by using larger quantities of reactants and solvents. The reaction mixture is typically stirred and heated under controlled conditions to ensure complete conversion of the starting materials. After the reaction, the mixture is cooled, and the product is isolated through filtration and extraction techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[2,3-D]pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound
Scientific Research Applications
2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine: A closely related compound with similar structural features.
2,6-Dichloro-7-deazapurine: Another compound with a similar core structure but different substitution pattern
Uniqueness
2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This makes it a versatile intermediate for various synthetic applications and a valuable compound in scientific research .
Properties
IUPAC Name |
2,4-dichloro-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O3Si/c1-22(2,3)5-4-21-7-18-6-8(12(19)20)9-10(14)16-13(15)17-11(9)18/h6H,4-5,7H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSACMZRPDUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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